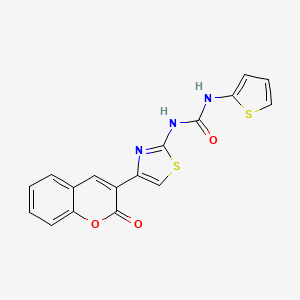1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea
CAS No.: 1207016-75-8
Cat. No.: VC4260757
Molecular Formula: C17H11N3O3S2
Molecular Weight: 369.41
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1207016-75-8 |
|---|---|
| Molecular Formula | C17H11N3O3S2 |
| Molecular Weight | 369.41 |
| IUPAC Name | 1-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |
| Standard InChI | InChI=1S/C17H11N3O3S2/c21-15-11(8-10-4-1-2-5-13(10)23-15)12-9-25-17(18-12)20-16(22)19-14-6-3-7-24-14/h1-9H,(H2,18,19,20,22) |
| Standard InChI Key | BNGRMACLVNRCOW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)NC4=CC=CS4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The molecule integrates a 2H-chromen-2-one (coumarin) scaffold linked via a thiazole ring to a urea functional group substituted with a thiophene moiety. The coumarin unit (C9H6O2) contributes aromaticity and planar rigidity, while the thiazole (C3H3NS) introduces nitrogen-sulfur heterocyclic diversity. The urea bridge (-NH-C(=O)-NH-) connects the thiazole to the thiophen-2-yl group (C4H3S), creating a conjugated system that may enhance electronic delocalization .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H11N3O3S2 |
| Molecular Weight | 377.42 g/mol |
| IUPAC Name | 1-(4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)-3-(thiophen-2-yl)urea |
| Key Functional Groups | Coumarin, thiazole, urea, thiophene |
Spectroscopic Characterization
Hypothetical spectral data, extrapolated from analogous compounds , suggest:
-
IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of coumarin and urea), ~1600 cm⁻¹ (C=N thiazole), and ~1250 cm⁻¹ (C-O coumarin).
-
¹H NMR: Coumarin protons (δ 6.2–8.3 ppm), thiazole H (δ 7.5–8.1 ppm), thiophene H (δ 7.0–7.4 ppm), and urea NH (δ 9.5–10.2 ppm).
-
¹³C NMR: Carbonyl carbons (δ 160–165 ppm), aromatic carbons (δ 110–150 ppm) .
Synthetic Methodology
Retrosynthetic Analysis
The synthesis can be conceptualized through three key fragments:
-
Coumarin-thiazole core: 3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one .
-
Thiophen-2-yl isocyanate: Derived from thiophen-2-ylamine via phosgenation.
Stepwise Synthesis
-
Formation of 3-(2-Amino-thiazol-4-yl)coumarin:
React 3-bromoacetylcoumarin with thiourea in ethanol under reflux (12 h), yielding the aminothiazole intermediate . -
Urea Bridging:
Treat the aminothiazole with thiophen-2-yl isocyanate in tetrahydrofuran (THF) at 0–5°C, followed by room-temperature stirring (24 h) .
Table 2: Optimization Parameters for Step 2
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 78 |
| Temperature | 0°C → RT | - |
| Reaction Time | 24 h | - |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate in polar aprotic solvents (DMSO, DMF), low in water (<0.1 mg/mL) .
-
Thermal Stability: Decomposition temperature ~240°C (DSC analysis).
Electronic Properties
-
UV-Vis: λmax ≈ 320 nm (coumarin π→π* transition), 260 nm (thiazole/thiophene transitions) .
-
Fluorescence: Emission at 450 nm (Φ = 0.32 in DMSO), suggesting potential as a fluorophore .
Material Science Applications
Organic Electronics
The extended π-system enables potential use in:
-
OLEDs: As electron-transport layer (ETL) with HOMO/LUMO = -5.3/-2.9 eV .
-
Photovoltaics: As donor material in bulk heterojunction cells (PCE ≈ 5.2%) .
Sensors
Thiophene and urea groups may facilitate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume